(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H23NO3S2 and its molecular weight is 341.48. The purity is usually 95%.
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Scientific Research Applications
Gold(III) Tetrachloride Salt of L-cocaine
The study of the gold(III) tetrachloride salt of L-cocaine, which shares a similar bicyclic structure, highlights the potential for complex formation and the study of intermolecular interactions. Such compounds can be crucial in understanding molecular recognition and binding properties in biochemical contexts Matthew Wood, T. Brettell, R. Lalancette, 2007.
Reaction with Nucleophilic Reagents
Research involving the reaction of 8-substituted 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes with nucleophilic reagents provides insights into the synthetic versatility of bicyclic structures. These reactions are essential for creating a variety of chemical entities, potentially useful in developing pharmaceuticals or new materials I. E. Chlenov, Yu. B. Salamonov, V. Tartakovskii, 1976.
Chiral Catalysts
Studies on chiral oxazaphospholidine-borane complexes, such as (2R,5S)-2-(2-Methoxyphenyl)-3-oxa-1-aza-2-phosphabicyclo[3.3.0]octane, demonstrate the use of bicyclic structures as catalysts in enantioselective synthesis. These findings are crucial for the development of asymmetric synthetic methods, which are fundamental in pharmaceutical chemistry to produce enantiomerically pure compounds J. Brunel, G. Buono, A. Baldy, J. Feneau-Dupont, J. Declercq, 1994.
Atom-Transfer Radical Cyclizations
The use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to create substituted 3-azabicyclo-[3.3.0]octanes shows the potential for bicyclic compounds in complex chemical transformations. These processes are valuable for constructing densely functionalized cyclic structures, which can serve as key intermediates in the synthesis of biologically active molecules D. Flynn, D. L. Zabrowski, R. Nosal, 1992.
properties
IUPAC Name |
8-(2-methoxy-5-methylphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S2/c1-11-4-7-15(20-2)16(8-11)22(18,19)17-12-5-6-13(17)10-14(9-12)21-3/h4,7-8,12-14H,5-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXQXUVLGWGBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C3CCC2CC(C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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